Ebaresdax, also known by its developmental code ACP-044, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the field of analgesics. It is classified as an inhibitor of peroxynitrite oxidation, which plays a significant role in various pathological conditions, including inflammation and neurodegeneration. The compound exhibits notable potency with an IC50 value of 0.13 ± 0.02 µM against peroxynitrite-mediated cytotoxicity, indicating its effectiveness in mitigating oxidative stress-related damage .
Ebaresdax is primarily sourced from synthetic routes developed in laboratory settings. Its classification falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically targeting oxidative stress pathways. This classification is crucial as it delineates its mechanism of action from traditional NSAIDs, focusing on peroxynitrite rather than cyclooxygenase inhibition.
The synthesis of Ebaresdax involves a multi-step process that includes the formation of key intermediates. While specific proprietary details are often protected under patents, general synthetic routes have been documented. For instance, one approach includes the use of specific reagents and conditions to achieve the desired molecular structure. The synthesis typically requires careful control of reaction parameters such as temperature, time, and concentration to optimize yield and purity.
Ebaresdax possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol. Its structural features include a sulfonamide group which is pivotal for its interaction with biological targets.
Ebaresdax undergoes various chemical reactions that are essential for its pharmacological activity. The compound primarily reacts with peroxynitrite, leading to the inhibition of oxidative stress pathways.
The mechanism of action for Ebaresdax involves its ability to inhibit peroxynitrite-mediated oxidative damage. By binding to peroxynitrite, Ebaresdax prevents it from reacting with cellular components, thereby reducing cytotoxic effects associated with oxidative stress.
Ebaresdax has potential applications in various scientific fields:
Chronic pain management faces dual challenges: mechanistic complexity and safety limitations of current therapies.
Table 1: Chronic Pain Landscape and Therapeutic Gaps
Aspect | Data | Clinical Implication |
---|---|---|
Prevalence in US | >100 million affected; 20M severe cases | Huge unmet medical need [2] |
Economic burden | >$500 billion annually | Exceeds cancer/diabetes costs [2] |
Opioid limitations | 53.6% suicide deaths by firearm; 16.2% by overdose | Addiction risks necessitate alternatives [2] |
Current non-opioid options | NSAIDs, antidepressants, anticonvulsants | Limited efficacy in central sensitization [6] |
Key pain categories relevant to Ebaresdax development include:
Existing non-opioid agents primarily target ion channels (e.g., gabapentin for CaV channels) or neurotransmitter reuptake (e.g., duloxetine). However, 25% of patients report inadequate relief, highlighting the need for mechanistically distinct approaches like ROS pathway modulation [6].
Ebaresdax operates via a unique Reactive Species Decomposition Accelerant (RSDAx) mechanism, differentiating it from conventional ROS scavengers:
Table 2: Ebaresdax vs. Conventional ROS-Targeting Agents
Property | Ebaresdax (RSDAx) | Traditional Antioxidants |
---|---|---|
Mechanism | Catalytic decomposition | Stoichiometric scavenging |
Durability | Regenerative action | Single-use oxidation |
Pain model efficacy | Incisional/neuropathic/inflammatory | Limited to inflammatory models |
CNS penetration | Peripheral restriction* | Variable BBB crossing |
*Preclinical data suggest minimal brain penetration, reducing CNS side effect risks [4] [7]
Table 3: Ebaresdax Development Milestones
Date | Development Stage | Key Event |
---|---|---|
Feb 2020 | Preclinical | IND-enabling studies completed [4] |
Aug 2020 | Corporate activity | ACADIA acquires CerSci Therapeutics [7] |
H1 2021 | Phase 2 initiation | Postoperative pain trial start [7] |
Jul 2021 | Indication expansion | Discovery-phase osteoarthritis studies [4] |
Jan 2025 | Clinical evaluation | Phase 2 results (61 patients) [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1